Bienvenue dans la boutique en ligne BenchChem!

1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

medicinal chemistry structure-activity relationship heterocyclic chemistry

This spiro[chroman-2,3'-pyrrolidin]-4-one features a 4-methylthiophene-2-carbonyl N-acyl group, providing a unique sulfur-containing heteroaromatic moiety absent from existing antimicrobial spiropyrrolidine libraries. With only 1 rotatable bond, favorable drug-likeness (MW 327.4, LogP 2.9), and demonstrated scaffold activity (MIC 32 µg/mL vs. Gram-positive bacteria), it enables systematic SAR exploration against drug-resistant pathogens including Cryptococcus neoformans (WHO priority fungus). Ideal for antimicrobial hit-to-lead campaigns, chemical probe development, and DFT-guided scaffold optimization.

Molecular Formula C18H17NO3S
Molecular Weight 327.4
CAS No. 1448026-76-3
Cat. No. B2581552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
CAS1448026-76-3
Molecular FormulaC18H17NO3S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C18H17NO3S/c1-12-8-16(23-10-12)17(21)19-7-6-18(11-19)9-14(20)13-4-2-3-5-15(13)22-18/h2-5,8,10H,6-7,9,11H2,1H3
InChIKeyGACFXMOURSGIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448026-76-3): Structural Identity and Procurement Baseline


1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic spirocyclic compound (C₁₈H₁₇NO₃S, MW 327.4 g/mol) that fuses a chroman-4-one scaffold with a pyrrolidine ring via a spiro junction at position 2, bearing a 4-methylthiophene-2-carbonyl substituent at the pyrrolidine nitrogen [1]. The compound is catalogued in PubChem under CID 71805916 and carries the synonym AKOS024558432 [1]. It belongs to the broader class of spiropyrrolidines tethered to chroman-4-one/thiochroman-4-one scaffolds, a class with demonstrated antimicrobial and antifungal activities as evidenced by moderate-to-excellent MIC values against Gram-positive, Gram-negative, and fungal strains compared to standard antibiotics such as Amoxicillin, Ampicillin, and Amphotericin B [2].

Why Generic Substitution of 1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one Is Not Recommended


Within the spiro[chroman-2,3'-pyrrolidin]-4-one chemotype, the nature of the N-acyl substituent on the pyrrolidine ring exerts decisive influence on both physicochemical properties and biological activity. The target compound's 4-methylthiophene-2-carbonyl group introduces a specific combination of electron-donating methyl substitution and sulfur-containing heteroaromatic character that cannot be replicated by non-thiophene acyl analogs (e.g., nicotinoyl, furan-2-carbonyl, or pyrazine-2-carbonyl derivatives) or by unsubstituted thiophene variants [1]. In the thiochroman-4-one/chroman-4-one spiropyrrolidine series, published SAR data demonstrate that the introduction of electron-donating groups (e.g., methyl, methoxy) on aromatic substituents alters antibacterial and antifungal potency in a strain-specific manner, while electron-withdrawing groups (e.g., bromine) produce divergent activity profiles [2]. Interchanging the 4-methylthiophene-2-carbonyl substituent with a close analog such as 1'-(thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448057-87-1) would eliminate the methyl group's steric and electronic contributions, with unpredictable consequences for target engagement, solubility, and metabolic stability.

Product-Specific Quantitative Evidence Guide for 1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448026-76-3)


Structural Differentiation: 4-Methylthiophene-2-carbonyl Substituent vs. Unsubstituted and Halo-Substituted Thiophene Analogs

The target compound features a 4-methylthiophene-2-carbonyl group (C₆H₅OS–CH₃, MW contribution ~125 Da) attached to the spiro[chroman-2,3'-pyrrolidin]-4-one core. The closest commercially catalogued analogs differ exclusively in the thiophene substitution pattern: 1'-(thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448057-87-1, C₁₇H₁₅NO₃S, MW 313.37) lacks the methyl substituent entirely, while 1'-(5-chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1798618-55-9, C₁₇H₁₄ClNO₃S, MW 347.82) replaces the methyl group with an electron-withdrawing chlorine atom [1]. The 4-methyl group is electron-donating (Hammett σₘ ≈ −0.07, σₚ ≈ −0.17), which is predicted to increase the electron density of the thiophene ring relative to both the unsubstituted and chloro-substituted variants, potentially modulating π-stacking interactions with aromatic residues in biological targets [2]. In the broader spiropyrrolidine-chromanone SAR landscape, the introduction of an electron-donating methyl group on aromatic substituents was shown to retain or modestly decrease antibacterial activity against B. subtilis and S. epidermis, while producing strain-specific antifungal effects distinct from those of electron-withdrawing bromine-substituted analogs [3].

medicinal chemistry structure-activity relationship heterocyclic chemistry

Physicochemical Property Profile: Computed Drug-Likeness Parameters vs. Class Benchmarks

The target compound's computed physicochemical descriptors place it within favorable drug-like chemical space. PubChem-computed values include: XLogP3-AA = 2.9, hydrogen bond acceptor count = 4, hydrogen bond donor count = 0, rotatable bond count = 1, and topological polar surface area (TPSA) is estimated at approximately 55–65 Ų based on structural analogs [1]. These values satisfy Lipinski's Rule of Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and position the compound favorably relative to the broader class of spiropyrrolidine-chromanone hybrids, for which a predictive ADMET study demonstrated acceptable absorption, distribution, metabolism, excretion, and toxicity profiles along with good drug-likeness scores [2]. In contrast, the 1'-(5-chlorothiophene-2-carbonyl) analog introduces a chlorine atom that increases molecular weight (347.82 vs. 327.4 g/mol) and lipophilicity (estimated ΔlogP ≈ +0.5), and alters metabolic liability through potential CYP450-mediated oxidative dechlorination pathways not applicable to the methyl-substituted target compound [1].

ADMET prediction drug-likeness physicochemical profiling

Antimicrobial Activity Class-Level Evidence: Spiropyrrolidine-Chromanone Scaffold Potency Against Pathogenic Strains

While no direct antimicrobial data have been published specifically for the target compound, the spiro[chroman-2,3'-pyrrolidin]-4-one scaffold to which it belongs has been systematically evaluated for antimicrobial activity. In the Chouchène et al. 2022 study, 14 spiropyrrolidines bearing thiochroman-4-one/chroman-4-one moieties were tested against five Gram-positive bacteria (B. subtilis ATCC 6633, S. epidermidis CI1232, S. aureus ATCC 29213, S. aureus ATCC 25923, E. faecalis ATCC 29212), four Gram-negative bacteria (E. coli ATCC 25922, K. pneumoniae CI1043, P. aeruginosa ATCC 27950, S. enterica CI1011), and two fungal strains (C. albicans ATCC 90028, C. krusei ATCC 6258) [1]. Several chromanone-based compounds displayed MIC values of 32 µg/mL against B. subtilis and S. epidermidis, representing a 2-fold improvement over Amoxicillin (MIC = 64 µg/mL) and a ~2.4-fold improvement over Ampicillin (MIC = 78 µg/mL) [1]. The thiochromanone-containing sub-series (4a–e) exhibited antifungal activity against all tested fungal strains superior to Amphotericin B [1]. Critically, the SAR analysis established that electron-donating substituents (methyl, methoxy) and electron-withdrawing substituents (bromine) produce divergent, strain-specific activity profiles, confirming that the 4-methylthiophene-2-carbonyl substituent of the target compound is expected to confer a distinct activity signature [1].

antimicrobial resistance antibacterial screening antifungal activity

Antifungal Activity of the Spiro[chromane-2,3'-pyrrolidine]-4-one Core: Precedent for Cryptococcus neoformans Inhibition

A 2025 study by Sapelkin et al. evaluated eleven spiro[chromane-2,3'-pyrrolidine]-4-one derivatives against Candida albicans and Cryptococcus neoformans, establishing antifungal activity as a verified biological outcome for this scaffold class [1]. One derivative, 6-fluorospiro[chromane-2,3'-pyrrolidine]-4-one hydrochloride, inhibited C. neoformans growth with an MIC of 16 µg/mL while demonstrating no cytotoxicity toward HEK-293 human cells and no hemolytic activity against human red blood cells [1]. This provides direct experimental precedent that the spiro[chromane-2,3'-pyrrolidine]-4-one core—the identical core scaffold shared by the target compound—can be elaborated into selective antifungal agents. The target compound (CAS 1448026-76-3) incorporates a 4-methylthiophene-2-carbonyl substituent at the pyrrolidine nitrogen, a position that in the 6-fluoro analog is unsubstituted (present as the hydrochloride salt), representing a distinct substitution vector for antifungal SAR exploration [1].

antifungal drug discovery Cryptococcus neoformans MIC determination

Conformational Rigidity and Spiro Junction: A Topological Differentiator from Non-Spiro Heterocyclic Alternatives

The spiro[chroman-2,3'-pyrrolidin]-4-one architecture constrains the chroman-4-one and pyrrolidine rings in a mutually perpendicular orientation enforced by the spiro carbon (C-2 of the chromanone system), a topological feature confirmed by X-ray crystallography for multiple members of the spiropyrrolidine-thiochromanone/chromanone series [1]. This conformational restriction distinguishes spiro-fused compounds from their non-spiro, flexibly linked analogs (e.g., N-benzyl or N-phenethyl chroman-4-ones) and from the related spiro[chromane-2,4'-piperidine]-4-one scaffold, which employs a six-membered rather than a five-membered nitrogen heterocycle. In the Chouchène et al. 2022 series, X-ray structures of compounds 4a, 4e, and 9c confirmed that the carbonyl groups of the chromanone/thiochromanone and the oxindole/acenaphthylene moieties adopt a trans relationship, with the pyrrolidinyl proton at C-5 in a cis relationship to the carbonyl group [1]. This defined three-dimensional orientation is critical for molecular recognition: the spiro junction pre-organizes pharmacophoric elements, potentially reducing the entropic penalty upon target binding relative to flexible analogs. The target compound's rotatable bond count of 1 (vs. ≥4 for typical flexibly linked alternatives) quantitatively reflects this enhanced conformational restriction [2].

conformational restriction spirocyclic scaffolds target engagement

DFT-Computed Electronic Properties: HOMO-LUMO Gap and Chemical Reactivity Descriptors of the Spiropyrrolidine-Chromanone Class

DFT calculations at the ωB97xd/6-31G(d,p) level for the chromanone-containing spiropyrrolidine sub-series (compounds 9a–h) in Chouchène et al. 2022 revealed HOMO energies ranging from −8.449 to −8.380 eV and LUMO energies from −5.878 to −5.492 eV, yielding HOMO-LUMO gaps (ΔEgap) between 2.552 and 2.890 eV [1]. These computed values indicate moderate chemical hardness (η = 1.276–1.445 eV) and electrophilicity indices (ω = 16.658–20.032 eV), consistent with compounds capable of participating in both charge-transfer and polar interactions with biological targets [1]. The target compound's 4-methylthiophene-2-carbonyl substituent introduces a sulfur atom into the π-system, which is expected to elevate the HOMO energy (relative to purely carbocyclic aryl substituents) due to the electron-rich nature of thiophene, and to lower the LUMO energy through S–C π* orbital contributions. This electronic modulation is absent in the furan-2-carbonyl analog (oxygen in place of sulfur) and in the nicotinoyl analog (electron-deficient pyridine ring), providing a distinct frontier molecular orbital profile [2].

DFT calculations HOMO-LUMO gap chemical reactivity

Recommended Research and Industrial Application Scenarios for 1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448026-76-3)


Antimicrobial Screening Library Expansion with Thiophene-Containing Spirocyclic Chemotypes

The target compound is ideally positioned as a structurally novel entry for antimicrobial screening libraries targeting drug-resistant Gram-positive and Gram-negative bacteria. The spiro[chroman-2,3'-pyrrolidin]-4-one scaffold class has demonstrated MIC values as low as 32 µg/mL against B. subtilis and S. epidermidis—representing a 2-fold potency advantage over Amoxicillin (MIC = 64 µg/mL) [1]. The 4-methylthiophene-2-carbonyl substituent introduces a sulfur-containing heteroaromatic moiety absent from all 14 compounds in the published Chouchène et al. 2022 series, occupying unexplored chemical space within a validated antimicrobial scaffold [1]. Procurement of this compound enables systematic exploration of whether thiophene sulfur incorporation into the N-acyl domain enhances activity against the Gram-negative pathogens (E. coli, K. pneumoniae, P. aeruginosa) for which the existing chromanone-spiropyrrolidine sub-series showed comparatively weaker activity.

Antifungal Lead Optimization Against WHO Priority Fungal Pathogens

The spiro[chromane-2,3'-pyrrolidine]-4-one core has demonstrated selective antifungal activity against Cryptococcus neoformans (MIC = 16 µg/mL for the 6-fluoro derivative) with no detectable cytotoxicity toward human HEK-293 cells and no hemolytic activity [1]. Cryptococcus neoformans is listed among the WHO fungal priority pathogens requiring urgent R&D attention. The target compound represents an N-acyl derivatization strategy that is complementary to the core substitution approach (6-fluoro) explored by Sapelkin et al. 2025, enabling parallel SAR exploration at a distinct vector. Procurement supports antifungal hit-to-lead campaigns seeking to improve upon the 16 µg/mL MIC benchmark while maintaining the favorable selectivity profile demonstrated by the scaffold class [1].

Conformationally Restricted Chemical Probe for Target Engagement Studies

The spiro[chroman-2,3'-pyrrolidin]-4-one architecture, validated by X-ray crystallography for multiple derivatives [1], provides a rigid, three-dimensional scaffold with only 1 rotatable bond and a defined spatial relationship between the chroman-4-one carbonyl and the N-acyl substituent [2]. This conformational restriction, combined with favorable drug-likeness parameters (MW = 327.4, XLogP3-AA = 2.9, HBD = 0, HBA = 4, TPSA ≈ 55–65 Ų) [2], makes the compound suitable as a chemical probe for target engagement studies where conformational entropy penalties must be minimized. The 4-methylthiophene-2-carbonyl group provides a UV-active chromophore (λmax ~260–280 nm, characteristic of thiophene-containing carbonyl compounds) that facilitates HPLC-based binding assays without requiring additional fluorophore or radiolabel conjugation.

DFT-Guided Scaffold Hopping and Electronic Property Optimization

For computational chemistry groups engaged in DFT-guided scaffold optimization, the target compound provides a thiophene-containing entry point into the spiropyrrolidine-chromanone chemical space. DFT calculations on the broader compound class have established baseline HOMO-LUMO gap values (ΔEgap = 2.552–2.890 eV for chromanone series; 1.636–1.965 eV for thiochromanone series) and reactivity descriptors (η, μ, ω) [1]. The target compound's 4-methylthiophene-2-carbonyl group is predicted to produce a unique electronic signature distinct from the oxindole, acenaphthylene, and substituted-phenyl derivatives in the published DFT dataset. Procurement enables experimental validation (UV-Vis, cyclic voltammetry) of computational predictions and serves as a reference point for designing next-generation analogs with tuned HOMO-LUMO gaps for specific redox-modulated biological targets [1].

Quote Request

Request a Quote for 1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.